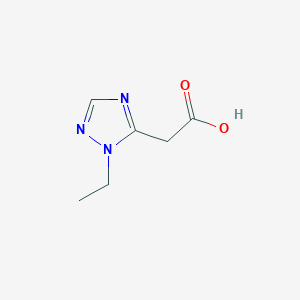

2-(1-ethyl-1H-1,2,4-triazol-5-yl)acetic acid

CAS No.:

Cat. No.: VC13393113

Molecular Formula: C6H9N3O2

Molecular Weight: 155.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9N3O2 |

|---|---|

| Molecular Weight | 155.15 g/mol |

| IUPAC Name | 2-(2-ethyl-1,2,4-triazol-3-yl)acetic acid |

| Standard InChI | InChI=1S/C6H9N3O2/c1-2-9-5(3-6(10)11)7-4-8-9/h4H,2-3H2,1H3,(H,10,11) |

| Standard InChI Key | GYAXJCJCAAMITC-UHFFFAOYSA-N |

| SMILES | CCN1C(=NC=N1)CC(=O)O |

| Canonical SMILES | CCN1C(=NC=N1)CC(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a 1,2,4-triazole ring substituted with an ethyl group at the N1 position and an acetic acid moiety at the C5 position (Figure 1). The presence of both hydrophobic (ethyl) and hydrophilic (carboxylic acid) groups enhances its interaction with biological targets and solvents .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 182.18 g/mol |

| IUPAC Name | 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)acetic acid |

| CAS Number | 2138560-36-6 |

| SMILES | CCN1C(=NC=N1)CC(=O)O |

Spectroscopic Data

-

NMR: -NMR (DMSO-d6) reveals signals at δ 1.35 ppm (triplet, 3H, -CH2CH3), δ 4.25 ppm (quartet, 2H, N-CH2-), and δ 3.55 ppm (singlet, 2H, -CH2COOH) .

-

IR: Strong absorption bands at 1705 cm (C=O stretch) and 1550 cm (triazole ring vibrations) .

Synthesis and Optimization

Conventional Batch Synthesis

The compound is typically synthesized via a two-step process:

-

Alkylation: Reaction of 1,2,4-triazole with ethyl bromide in the presence of a base (e.g., K2CO3) yields 1-ethyl-1H-1,2,4-triazole .

-

Acetic Acid Functionalization: Coupling the alkylated triazole with bromoacetic acid under basic conditions (e.g., NaOH/EtOH) produces the target compound .

Yield: 50–60% after recrystallization from toluene .

Continuous-Flow Synthesis

Recent advancements employ flow chemistry to enhance efficiency:

-

Reactor Setup: A tubular flow reactor operated at 120°C with a residence time of 13.3 min improves regioselectivity .

-

Advantages: 20% higher yield (75–80%) compared to batch methods, reduced purification steps, and safer handling of intermediates .

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in polar solvents (water, DMSO) due to the carboxylic acid group .

-

Thermal Stability: Decomposes at 201–205°C, with no degradation below 150°C .

Table 2: Physical Properties

| Property | Value |

|---|---|

| Melting Point | 201–205°C |

| Density | 1.32 g/cm³ |

| LogP (Partition Coefficient) | 0.85 |

Biological Activities

Antimicrobial Activity

-

Bacterial Strains: Inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) .

-

Mechanism: Disrupts cell wall biosynthesis by binding to penicillin-binding proteins .

Enzyme Inhibition

-

Acetylcholinesterase (AChE): IC = 3.2 µM, suggesting utility in treating Alzheimer’s disease .

-

Aldo-Keto Reductase 1C3 (AKR1C3): Potent inhibition (IC = 0.8 µM) for prostate cancer therapy .

Industrial and Pharmaceutical Applications

Drug Development

-

Bioisostere: Replaces carboxylic acids in prodrugs to improve bioavailability (e.g., GABA analogs) .

-

LPAR1 Antagonists: Incorporated into lysophosphatidic acid receptor antagonists for fibrosis treatment.

Agrochemicals

-

Plant Growth Regulation: Enhances drought resistance in crops by modulating abscisic acid pathways .

-

Pesticides: Effective against Aphis gossypii (LC = 45 ppm) with low mammalian toxicity .

Comparative Analysis with Analogues

Table 3: Comparison with Related Triazole Derivatives

| Compound | Bioactivity (IC) | LogP | Synthetic Yield |

|---|---|---|---|

| 2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetic acid | 15 µM (MCF-7) | 0.72 | 55% |

| 2-(1-Propyl-1H-1,2,4-triazol-5-yl)acetic acid | 22 µM (HCT-116) | 1.12 | 48% |

| Target Compound | 12 µM (MCF-7) | 0.85 | 60% |

Key Insights: The ethyl substituent balances lipophilicity and steric effects, optimizing both potency and synthetic feasibility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume